N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that combines the structural features of coumarins and amino acids. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves several steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.
Ester Formation: Alkylation of the hydroxycoumarin in acetone with ethylbromoacetate in the presence of potash yields the ethyl ester.
Saponification: The ethyl ester is then saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.
Activated Ester Method: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.
Chemical Reactions Analysis
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Scientific Research Applications
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural bioregulators makes it useful in studying biological processes and interactions.
Medicine: Due to its potential pharmacological activities, it is investigated for its anti-inflammatory, neuroprotective, and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and neuroprotective pathways.
Comparison with Similar Compounds
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine can be compared with other similar compounds, such as:
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine: Similar in structure but with alanine instead of norleucine.
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine: Contains valine instead of norleucine.
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine: Contains leucine instead of norleucine.
These compounds share similar core structures but differ in their amino acid components, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-2-3-7-16(19(23)24)21-18(22)11-26-12-8-9-14-13-5-4-6-15(13)20(25)27-17(14)10-12/h8-10,16H,2-7,11H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
IEVAAFNZGJRNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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